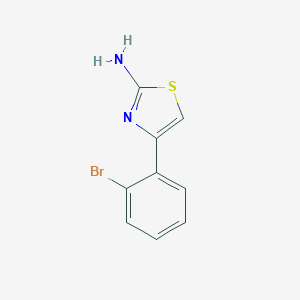

4-(2-Bromophenyl)-1,3-thiazol-2-amine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-(2-bromophenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2S/c10-7-4-2-1-3-6(7)8-5-13-9(11)12-8/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBAOQMFTWSDKDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CSC(=N2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10349795 | |

| Record name | 4-(2-Bromophenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103965-99-7 | |

| Record name | 4-(2-Bromophenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 103965-99-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 2 Bromophenyl 1,3 Thiazol 2 Amine

Classical Hantzsch Thiazole (B1198619) Synthesis and Modern Adaptations for 2-Aminothiazole (B372263) Scaffolds

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains the most fundamental and widely utilized method for constructing the thiazole ring. synarchive.com The reaction classically involves the condensation of an α-halocarbonyl compound with a thioamide-containing species. For the synthesis of 2-aminothiazole scaffolds, thiourea (B124793) is the standard reagent.

The core of the Hantzsch synthesis for 2-aminothiazoles is the reaction between an α-haloketone and thiourea. synarchive.com The mechanism proceeds through the initial nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, displacing the halide. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final 2-aminothiazole ring.

The general reaction is as follows:

Reaction of an α-haloketone with thiourea to form a 2-aminothiazole.

This versatile reaction can be performed under various conditions, often by refluxing the reactants in a solvent like ethanol. The scope is broad, allowing for diverse substitutions on the resulting thiazole ring, dictated by the choice of the starting α-haloketone. For the synthesis of the title compound, the specific α-haloketone required would be 2-bromo-1-(2-bromophenyl)ethan-1-one.

To improve reaction times, yields, and environmental footprint, various catalytic systems have been developed to facilitate the Hantzsch synthesis.

Iodine-Mediated Synthesis: Molecular iodine has been effectively used to catalyze the synthesis of 2-aminothiazoles. In this approach, the reaction can proceed directly from a ketone and thiourea, where iodine facilitates the in situ formation of the α-iodoketone intermediate, which then undergoes the classical Hantzsch condensation with thiourea. nih.gov This method avoids the need to pre-synthesize and handle lachrymatory α-haloketones.

Copper Silicate Mediated Reactions: Heterogeneous catalysts are of significant interest as they are easily separated from the reaction mixture and can often be reused. Copper silicate has been demonstrated as a rapid and efficient heterogeneous catalyst for the synthesis of 4-substituted 2-aminothiazoles from various substituted phenacyl bromides and thiourea. nanobioletters.com The reaction, typically carried out in ethanol, benefits from short reaction times, high yields, and a simple workup procedure, making the process more economical and environmentally benign. nanobioletters.com The reusability of the copper silicate catalyst has been confirmed over several cycles, highlighting its potential for sustainable chemical production. nanobioletters.com

| Catalyst | Precursors | Key Advantages |

| Iodine | Ketone, Thiourea | In situ generation of α-haloketone, avoids handling lachrymatory precursors. nih.gov |

| Copper Silicate | α-haloketone, Thiourea | Heterogeneous, reusable, rapid reaction, high yields, easy workup. nanobioletters.com |

Targeted Synthesis of 4-(2-Bromophenyl)-1,3-thiazol-2-amine from Specific Precursors

The direct and most common route for the targeted synthesis of this compound follows the Hantzsch reaction pathway. The synthesis involves the reaction of two key precursors: 2-bromo-1-(2-bromophenyl)ethan-1-one and thiourea.

The procedure is analogous to the well-documented synthesis of its isomers, such as 4-(4-bromophenyl)-1,3-thiazol-2-amine, which is prepared by reacting p-bromophenacyl bromide with thiourea in a solvent like absolute methanol or ethanol. researchgate.net In a typical procedure, the α-haloketone and thiourea are refluxed in a suitable solvent until the reaction is complete, as monitored by thin-layer chromatography. Upon cooling, the product often precipitates or can be obtained by pouring the reaction mixture into crushed ice. The resulting solid is then filtered, washed, and recrystallized to yield the pure compound.

Precursor Table

| Precursor 1 | Precursor 2 | Product |

|---|

This method is highly effective for producing various aryl-substituted 2-aminothiazoles. researchgate.netisca.me

Green Chemistry Approaches and Sustainable Synthetic Routes for Thiazole Derivatives

In recent years, significant effort has been directed towards developing more sustainable and environmentally friendly methods for the synthesis of thiazole derivatives. These "green" approaches aim to reduce waste, minimize the use of hazardous solvents, and lower energy consumption.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. The microwave-assisted Hantzsch synthesis of 2-aminothiazoles often leads to dramatically reduced reaction times (from hours to minutes), higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.gov

Ultrasound-Mediated Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another non-conventional energy source. Ultrasound irradiation can enhance reaction rates and yields in the synthesis of thiazoles by creating localized high-temperature and high-pressure zones through acoustic cavitation. nanobioletters.com

Use of Green Solvents and Catalysts: A major focus of green chemistry is the replacement of volatile and hazardous organic solvents. Water is an ideal green solvent, and methods have been developed for Hantzsch synthesis in aqueous media, often facilitated by catalysts like β-cyclodextrin. clockss.org Furthermore, the use of reusable heterogeneous catalysts, such as the previously mentioned copper silicate, aligns with green chemistry principles by simplifying product purification and reducing catalyst waste. nanobioletters.com Solvent-free, solid-phase grinding methods have also been reported, completely eliminating the need for a solvent. nanobioletters.com

| Green Approach | Description | Advantages |

| Microwave Irradiation | Use of microwave energy to heat the reaction. | Drastically reduced reaction times, improved yields. nih.gov |

| Ultrasonic Irradiation | Application of ultrasound to drive the reaction. | Enhanced reaction rates, high yields. nanobioletters.com |

| Green Solvents | Use of environmentally benign solvents like water. | Reduced environmental impact, improved safety. clockss.org |

| Heterogeneous Catalysis | Employing solid-phase, reusable catalysts (e.g., copper silicate). | Easy separation, catalyst recycling, reduced waste. nanobioletters.com |

These sustainable methodologies are readily applicable to the synthesis of this compound and other valuable thiazole derivatives.

Derivatization and Structural Modification Strategies for 4 2 Bromophenyl 1,3 Thiazol 2 Amine

N-Substitution Reactions on the Amino Group of 4-(2-Bromophenyl)-1,3-thiazol-2-amine

The primary amino group at the C2 position of the thiazole (B1198619) ring is a key site for a variety of derivatization reactions. Its nucleophilic character allows for the introduction of a wide range of substituents, leading to the synthesis of Schiff bases, amides, sulfonamides, and thiourea (B124793) derivatives. These modifications significantly alter the molecule's properties and have been extensively explored in the broader class of 2-amino-4-arylthiazoles.

Synthesis of Schiff Bases and Imine Derivatives

The condensation reaction between the 2-amino group of 4-arylthiazoles and various aromatic aldehydes is a common and straightforward method to produce Schiff bases (imines). This reaction is typically carried out by refluxing the reactants in a suitable solvent, such as ethanol. mdpi.com The resulting imine linkage introduces a new point of structural diversity, allowing for the incorporation of different aromatic and heterocyclic rings.

Research on analogous 4-(4-substituted phenyl)-N-(4-substituted benzylidene)thiazole-2-amines has demonstrated the feasibility and utility of this reaction. nih.gov For instance, a variety of Schiff bases have been synthesized from 2-amino-4-phenylthiazole (B127512) and different aromatic aldehydes, yielding products in good yields. mdpi.com The general reaction scheme involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the C=N double bond.

Table 1: Examples of Schiff Base Derivatives from 2-Amino-4-arylthiazoles

| Entry | 2-Amino-4-arylthiazole Reactant | Aldehyde Reactant | Solvent | Product |

|---|---|---|---|---|

| 1 | 4-Phenyl-1,3-thiazol-2-amine | 3,4,5-Trimethoxybenzaldehyde | Ethanol | N-(3,4,5-Trimethoxybenzylidene)-4-phenyl-1,3-thiazol-2-amine |

| 2 | 4-(p-Tolyl)-1,3-thiazol-2-amine | Benzaldehyde | Ethanol | N-Benzylidene-4-(p-tolyl)-1,3-thiazol-2-amine |

This table presents representative examples of Schiff base synthesis from 2-amino-4-arylthiazoles, illustrating the versatility of the reaction with different substituted starting materials.

Acylation and Sulfonylation for Amide and Sulfonamide Analogues

The nucleophilic amino group of 2-amino-4-arylthiazoles readily reacts with acylating and sulfonylating agents to form the corresponding amides and sulfonamides. Acylation can be achieved using various reagents such as acid chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent. For example, the reaction of 2-amino-4-phenylthiazole with different acyl halides in dry pyridine (B92270) has been shown to produce amides in high yields. mdpi.com Similarly, reaction with acetic anhydride (B1165640) can yield the N-acetyl derivative. mdpi.com

Sulfonylation is typically carried out by reacting the 2-aminothiazole (B372263) with a sulfonyl chloride in the presence of a base. This reaction has been used to synthesize a range of paeonol-2-aminothiazole-phenylsulfonyl derivatives, where the 2-aminothiazole scaffold was treated with various substituted phenylsulfonyl chlorides. semanticscholar.org

Table 2: Examples of Acylation and Sulfonylation of 2-Amino-4-arylthiazoles

| Entry | Reagent | Reaction Type | Product |

|---|---|---|---|

| 1 | Acetyl Chloride | Acylation | N-(4-(2-Bromophenyl)-1,3-thiazol-2-yl)acetamide |

| 2 | Benzoyl Chloride | Acylation | N-(4-(2-Bromophenyl)-1,3-thiazol-2-yl)benzamide |

| 3 | 4-Methylbenzenesulfonyl chloride | Sulfonylation | N-(4-(2-Bromophenyl)-1,3-thiazol-2-yl)-4-methylbenzenesulfonamide |

This table provides illustrative examples of amide and sulfonamide derivatives that can be synthesized from this compound.

Formation of Thiourea and Related Derivatives

The reaction of 2-amino-4-arylthiazoles with isothiocyanates provides a direct route to N-substituted thiourea derivatives. This addition reaction typically proceeds under mild conditions. For instance, the nucleophilic addition of 2-amino-4-phenylthiazole to phenyl isothiocyanate affords the corresponding N-phenylthiourea derivative. semanticscholar.org This strategy allows for the introduction of a variety of substituents on the terminal nitrogen of the thiourea moiety, depending on the isothiocyanate used. The synthesis of 1-(4-chlorophenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea derivatives highlights the utility of this reaction in creating complex molecules. nih.gov

Functionalization at the Thiazole Ring System of this compound

Beyond the amino group, the thiazole ring itself can undergo functionalization, primarily through electrophilic substitution reactions. The electron-donating nature of the amino group at C2 and the phenyl group at C4 influences the reactivity and regioselectivity of these transformations.

Electrophilic Aromatic Substitution Studies on the Thiazole Nucleus

The thiazole ring is generally considered to be electron-rich and can undergo electrophilic aromatic substitution. The position of substitution is directed by the existing substituents. For 2-amino-4-phenylthiazoles, the C5 position is the most activated site for electrophilic attack due to the directing effects of both the 2-amino and 4-phenyl groups. Reactions such as bromination and nitrosation have been shown to occur at this position. For instance, the reaction of 2-amino-4-arylthiazoles with molecular bromine under acidic conditions can lead to the formation of 5-bromo derivatives. nih.gov Furthermore, 2-amino-4-phenylthiazole has been reported to undergo nitrosation at the C5 position when treated with isoamyl nitrite. researchgate.net

Selective Functionalization at the C5 Position of the Thiazole Ring

A key reaction for the selective functionalization of the C5 position is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF), to introduce a formyl group onto electron-rich aromatic rings. wikipedia.org Studies on 2-amino-4-(4-substituted phenyl)-thiazoles have shown that formylation occurs selectively at the C5 position of the thiazole ring. researchgate.net This formyl group can then serve as a versatile handle for further synthetic transformations, such as Knoevenagel condensation with active methylene (B1212753) compounds. researchgate.net

Table 3: Examples of C5-Functionalization of 2-Amino-4-arylthiazoles

| Entry | Reaction Type | Reagents | Product |

|---|---|---|---|

| 1 | Formylation (Vilsmeier-Haack) | POCl₃, DMF | 2-Amino-4-(2-bromophenyl)-1,3-thiazole-5-carbaldehyde |

| 2 | Bromination | Br₂, Acetic Acid | 2-Amino-5-bromo-4-(2-bromophenyl)-1,3-thiazole |

This table showcases key electrophilic substitution reactions for the selective functionalization of the C5 position of the 2-amino-4-arylthiazole scaffold.

Chemical Modifications of the Bromophenyl Moiety of this compound

The synthetic versatility of this compound is significantly enhanced by the presence of the bromine atom on the phenyl ring. This halogen serves as a key functional handle for a variety of chemical transformations, particularly palladium-catalyzed cross-coupling reactions, which allow for the introduction of diverse aryl, heteroaryl, and other organic fragments. Furthermore, the phenyl ring itself is amenable to additional substitution, enabling the synthesis of a wide array of derivatives with modified electronic and steric properties.

Halogen-Based Cross-Coupling Reactions for Aryl and Heteroaryl Linkages

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The bromo-substituent on the phenyl ring of this compound makes it an ideal substrate for several such transformations, including the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions. These methods provide efficient pathways to link new aryl and heteroaryl groups, creating complex biaryl structures.

Suzuki-Miyaura Coupling: This reaction is one of the most widely used methods for forming C(sp²)–C(sp²) bonds by coupling an organoboron reagent (typically a boronic acid or ester) with an organic halide. For this compound, a Suzuki reaction would involve its reaction with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base like potassium carbonate or potassium phosphate. mdpi.com This strategy allows for the synthesis of derivatives where the bromine atom is replaced by a new phenyl, pyridyl, or other aromatic system. While direct examples on the target molecule are not prevalent in cited literature, the successful Suzuki coupling of analogous structures, such as 4-(benzo[d]thiazol-2-yl)-3-bromoaniline with boronic acids, demonstrates the feasibility of this approach on sterically hindered ortho-brominated aromatic amines. nih.gov

Heck Reaction: The Heck reaction facilitates the vinylation of aryl halides, forming a new carbon-carbon bond between the aryl group and an alkene. organic-chemistry.orgbeilstein-journals.org This transformation would allow the introduction of vinyl groups onto the phenyl ring of the parent compound. The reaction is typically catalyzed by a palladium source like palladium(II) acetate (B1210297) [Pd(OAc)₂] in the presence of a phosphine (B1218219) ligand and a base, such as triethylamine. mdpi.com The products of such a reaction would be 4-(2-vinylphenyl)-1,3-thiazol-2-amine derivatives, which can serve as precursors for further chemical modifications.

Sonogashira Coupling: To introduce acetylenic moieties, the Sonogashira coupling is employed. This reaction couples a terminal alkyne with an aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgscirp.orgresearchgate.net Applying this to this compound would result in the formation of 4-(2-(alkynyl)phenyl)-1,3-thiazol-2-amine derivatives. These compounds, with a rigid C-C triple bond linker, are valuable in materials science and medicinal chemistry. nih.gov Modern, copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. nih.govcetjournal.it

Buchwald-Hartwig Amination: This reaction is a cornerstone for the synthesis of carbon-nitrogen bonds, coupling aryl halides with primary or secondary amines. wikipedia.orgnih.gov The development of specialized phosphine ligands, such as X-Phos, and palladium precatalysts has greatly expanded the scope of this reaction. nih.gov The application of the Buchwald-Hartwig amination to this compound would enable the introduction of a wide range of alkylamino, anilino, or other substituted amino groups in place of the bromine atom, yielding novel N-aryl diamine structures.

The table below summarizes the potential outcomes of these cross-coupling reactions on the this compound scaffold.

| Reaction Type | Coupling Partner | Typical Catalyst/Ligand | Potential Product Structure |

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 4-(2-Arylphenyl)-1,3-thiazol-2-amine |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, Phosphine Ligand, Base | 4-(2-Vinylphenyl)-1,3-thiazol-2-amine |

| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 4-(2-(Alkynyl)phenyl)-1,3-thiazol-2-amine |

| Buchwald-Hartwig | Amine (R¹R²NH) | Pd₂(dba)₃, X-Phos, Base (e.g., NaOtBu) | 4-(2-(R¹R²N)-phenyl)-1,3-thiazol-2-amine |

Further Substitution Patterns on the Phenyl Ring

Beyond replacing the bromine atom, the bromophenyl moiety itself can be further functionalized through electrophilic aromatic substitution reactions. The position of any new substituent is dictated by the directing effects of the groups already present on the ring: the bromine atom and the 4-(2-aminothiazolyl) group.

The bromine atom is a deactivating, ortho-, para- director. The 4-(2-aminothiazolyl) substituent is also generally considered to be a deactivating group due to the electron-withdrawing nature of the thiazole ring, and it directs incoming electrophiles primarily to the meta position relative to its point of attachment. The interplay of these effects, along with steric hindrance, determines the regioselectivity of further substitutions.

Considering the structure of this compound:

The bromine atom is at the C2 position. It directs incoming electrophiles to its ortho (C3) and para (C5) positions.

The thiazole group is at the C1 position. It directs incoming electrophiles to its meta (C3 and C5) positions.

Both groups, therefore, reinforce substitution at the C3 and C5 positions. However, the C3 position is sterically hindered, being situated between the two large existing substituents. Consequently, electrophilic substitution is most likely to occur at the C5 position, which is para to the bromine and meta to the thiazole group. Substitution at the C4 position is also a possibility.

Common electrophilic substitution reactions that could be applied include:

Nitration: Introduction of a nitro group (–NO₂) using a mixture of nitric acid and sulfuric acid. The resulting nitro-derivatives can be subsequently reduced to form new amino groups.

Halogenation: Introduction of another halogen (e.g., –Cl, –Br) using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS).

Friedel-Crafts Acylation: Introduction of an acyl group (–COR) using an acyl chloride or anhydride with a Lewis acid catalyst like aluminum chloride. This reaction may be challenging due to the deactivating nature of the ring and potential complexation of the catalyst with the basic nitrogen atoms.

The table below outlines potential further substitution patterns on the phenyl ring.

| Reaction Type | Reagent | Likely Product (Major Isomer) |

| Nitration | HNO₃ / H₂SO₄ | 4-(2-Bromo-5-nitrophenyl)-1,3-thiazol-2-amine |

| Bromination | Br₂ / FeBr₃ or NBS | 4-(2,5-Dibromophenyl)-1,3-thiazol-2-amine |

| Acylation | RCOCl / AlCl₃ | 4-(2-Bromo-5-acylphenyl)-1,3-thiazol-2-amine |

These derivatization strategies highlight the utility of this compound as a versatile scaffold for generating a diverse library of compounds with potential applications in various fields of chemical research.

Lack of Specific Research Data on this compound

Following a comprehensive search of scientific literature and research databases, it has been determined that there is a significant scarcity of specific published studies on the pharmacological and biological activities of the chemical compound This compound . The existing body of research does not provide sufficient data to thoroughly address the sections and subsections outlined in the request, including its specific antimicrobial and anticancer properties.

The vast majority of available research focuses on a closely related isomer, 4-(4-Bromophenyl)-1,3-thiazol-2-amine , and its derivatives. nih.gov This alternative compound, where the bromine atom is in the para position of the phenyl ring, has been the subject of numerous studies investigating its potential as an antimicrobial and anticancer agent. nih.gov

For instance, research into 4-(4-Bromophenyl)-1,3-thiazol-2-amine derivatives has yielded promising results. Studies have detailed their efficacy against various pathogenic bacterial and fungal strains, and have explored their cytotoxic effects on cancer cell lines such as the oestrogen receptor-positive human breast adenocarcinoma cell line (MCF7). nih.gov

However, due to the strict requirement to focus solely on This compound (the ortho-substituted isomer), this extensive data on the para-substituted isomer cannot be used. Chemical structure and the position of substituents are critical in determining a molecule's biological activity, and data for one isomer cannot be extrapolated to another.

Given the lack of specific research findings for this compound, it is not possible to generate a scientifically accurate and detailed article that adheres to the provided outline without resorting to speculation or including information on incorrect compounds. To maintain the integrity and accuracy of the information presented, the requested article cannot be produced at this time. Further research into this specific compound is required before a comprehensive pharmacological profile can be compiled.

Pharmacological and Biological Research of 4 2 Bromophenyl 1,3 Thiazol 2 Amine and Its Derivatives

Research into Anticancer and Antineoplastic Potentials

Antiproliferative Activity Assessments in Cellular Models

Derivatives of the 4-phenyl-thiazol-2-amine scaffold have demonstrated significant potential as antiproliferative agents. In one study, a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives were synthesized and evaluated for their in vitro anticancer activity against the oestrogen receptor-positive human breast adenocarcinoma cell line (MCF7). nih.gov The results indicated that these thiazole (B1198619) compounds possess notable anticancer potential. For instance, one of the derivatives exhibited an IC₅₀ value of 10.5 μM, which was comparable to the standard chemotherapeutic drug, 5-fluorouracil (IC₅₀ = 5.2 μM). nih.gov

Further research into a series of N,4-diaryl-1,3-thiazol-2-amines revealed moderate to potent antiproliferative activity across three human cancer cell lines: SGC-7901 (gastric cancer), A549 (lung cancer), and HCT-116 (colon cancer). nih.gov The most potent compound in this series, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, displayed IC₅₀ values ranging from 0.36 to 0.86 μM. nih.gov These findings underscore the potential of this chemical scaffold in the development of new anticancer agents.

| Compound | Cell Line | IC₅₀ (μM) | Reference Compound | IC₅₀ (μM) |

|---|---|---|---|---|

| 4-(4-bromophenyl)-thiazol-2-amine derivative (p2) | MCF7 | 10.5 | 5-fluorouracil | 5.2 |

| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) | SGC-7901 | 0.36 | CA-4 | 0.0028 |

| A549 | 0.86 | 0.0019 | ||

| HCT-116 | 0.41 | 0.0021 |

Investigation of Specific Molecular Targets in Oncogenesis

The mechanism of antiproliferative action for some of these thiazole derivatives has been linked to the inhibition of tubulin polymerization. nih.gov Microtubules are essential components of the cytoskeleton and play a critical role in cell division, making them an important target for anticancer drugs. nih.gov

A study on N,4-diaryl-1,3-thiazol-2-amines demonstrated that the most potent compound, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, effectively inhibited tubulin polymerization. nih.gov Immunostaining experiments further revealed that this compound disrupted the dynamics of tubulin microtubules within cancer cells, an action similar to that of the known tubulin inhibitor Combretastatin A-4 (CA-4). nih.gov Molecular docking studies have suggested that these derivatives can bind to the colchicine (B1669291) binding site on tubulin, thereby interfering with microtubule formation and arresting the cell cycle in the G2/M phase, which ultimately leads to cell death. nih.gov

Investigations into Anti-inflammatory Activities and Modulation of Inflammatory Pathways

Thiazole derivatives have also been investigated for their anti-inflammatory properties. An in vitro study using the albumin denaturation method, a technique to assess anti-inflammatory activity, evaluated a series of 2,4-disubstituted thiazole derivatives. rasayanjournal.co.in Several of the synthesized compounds exhibited moderate to good anti-inflammatory activity when compared to the standard drug, diclofenac sodium. rasayanjournal.co.in

Specifically, compounds 2-(2,3-dimethyl phenylamino)-N-(4-(4-methyl phenyl) thiazol-2-yl)benzamide and 2-(2,3-dimethyl phenylamino)-N-(4-(4-nitrophenyl) thiazol-2-yl)benzamide demonstrated significant inhibition of protein denaturation. rasayanjournal.co.in At a concentration of 1600 µg/ml, these compounds showed percentage inhibitions of 78.81% and 79.93%, respectively, which were comparable to or better than that of diclofenac sodium. rasayanjournal.co.in In another study, pyrazolyl thiazolone derivatives were found to be potent inhibitors of cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX), key enzymes in inflammatory pathways. nih.gov The most active compounds in this series displayed COX-2 inhibitory activities with IC₅₀ values ranging from 0.09 to 0.14 µM, comparable to the selective COX-2 inhibitor celecoxib. nih.gov

| Compound | Concentration (µg/ml) | % Inhibition of Protein Denaturation |

|---|---|---|

| 2-(2,3-dimethyl phenylamino)-N-(4-(4-methyl phenyl) thiazol-2-yl)benzamide | 800 | 76.62 |

| 1600 | 78.81 | |

| 2-(2,3-dimethyl phenylamino)-N-(4-(4-nitrophenyl) thiazol-2-yl)benzamide | 400 | 71.20 |

| 800 | 75.65 | |

| 1600 | 79.93 | |

| Diclofenac Sodium (Standard) | 400 | 73.40 |

| 800 | 77.20 | |

| 1600 | 81.18 |

Exploration of Antiviral Activities Against Viral Pathogens

The therapeutic potential of thiazole derivatives extends to antiviral applications. Research has identified 4-substituted-2-thiazole amides as inhibitors of alphavirus replication. nih.gov One compound, 2-(methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide, was found to be a potent inhibitor of the Chikungunya virus (CHIKV) with an EC₅₀ of 0.6 μM and a viral titer reduction of 6.9 logs at a 10 μM concentration. nih.gov Further optimization led to the discovery of N-(4-(3-((4-cyanophenyl)amino)phenyl)thiazol-2-yl)-2-(methylthio)nicotinamide, which exhibited even greater efficacy, with a viral titer reduction of 8.7 logs at 10 μM against CHIKV. nih.gov The mechanism of action for this class of compounds involves the inhibition of viral replication by blocking the translation of subgenomic viral RNA and the synthesis of structural proteins. nih.gov

In another study, novel aminothiazole derivatives were screened for their activity against the influenza A virus (H1N1 strain). mdpi.comktu.edu The compounds 3-((4-aminophenyl){4-[4-(trifluoromethyl)phenyl]thiazol-2-yl}amino)propanoic acid and 3-{(4-acetamidophenyl)[4-(4-trifluoromethylphenyl)-1,3-thiazol-2-yl]amino}propanoic acid demonstrated significant antiviral activity, comparable to the standard antiviral drugs oseltamivir and amantadine. mdpi.comktu.edu One derivative bearing a 4-trifluoromethylphenyl substituent showed significantly higher antiviral activity than oseltamivir. mdpi.comktu.edu

Research into Other Therapeutic Activity Profiles

The thiazole nucleus is a component of several drugs used to manage diabetes, and research continues to explore new derivatives for this purpose. Studies have shown that some thiazole derivatives can inhibit the enzymes α-amylase and α-glucosidase, which are involved in carbohydrate digestion and glucose absorption. rjptonline.orgnih.gov For example, a series of novel thiazole fused pyridine (B92270) derivatives were synthesized and evaluated for their antidiabetic activity. rjptonline.org

In an in vivo study using a streptozotocin-induced diabetic rat model, the administration of 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid for three weeks led to a significant decrease in blood glucose levels and an increase in insulin levels. nih.gov This compound also improved insulin sensitivity and suppressed inflammatory cytokines associated with diabetes. nih.gov Furthermore, some 4-(3-(4-bromophenyl)-3-oxo-1-arylpropylamino)-N-(5-methyl-isoxazol-3-yl) benzenesulfonamide derivatives have been shown to possess protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase inhibitory activity, indicating multiple potential mechanisms for their antidiabetic effects. researchgate.net

The structural features of thiazole derivatives have also made them candidates for the development of new anticonvulsant drugs. A series of novel thiazolidin-4-one substituted thiazoles were synthesized and evaluated for their antiepileptic potential using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice. biointerfaceresearch.com

The results showed that several of the tested compounds exhibited varying degrees of anticonvulsant activity. biointerfaceresearch.com One of the most active compounds, 2-(4-Nitrophenyl)-3-(4-((4- phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one, was identified as a promising lead molecule for the development of more potent and safer antiepileptic drugs. biointerfaceresearch.com Other studies on thiazole-bearing 4-thiazolidinones have also reported excellent anticonvulsant activity in both pentylenetetrazole-induced and maximal electroshock seizure tests. mdpi.com These findings highlight the potential of thiazole-based compounds in the management of epilepsy.

Analgesic Activity Investigations

Derivatives of 2-aminothiazole (B372263) have been investigated for their potential as analgesic agents. While direct studies on 4-(2-Bromophenyl)-1,3-thiazol-2-amine are not extensively documented in this context, research on structurally related compounds provides insight into the analgesic potential of this chemical class. For instance, a series of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives were synthesized and evaluated as potential anti-inflammatory and analgesic agents. nih.govfrontiersin.org These compounds demonstrated significant activity in in-vivo models, suggesting that the thiazole scaffold is a viable building block for the development of new pain-relieving medications. nih.govfrontiersin.org The mechanism of action for the analgesic effects of these related compounds is often linked to their anti-inflammatory properties. frontiersin.org

Another study focused on the conjugation of non-steroidal anti-inflammatory drugs (NSAIDs) with a 5-phenyl-2-aminothiazole nucleus to create corresponding amides. researchgate.net The resulting compounds were found to retain their analgesic and anti-inflammatory activities. researchgate.net This approach highlights the utility of the 2-aminothiazole moiety as a carrier for established analgesic drugs, potentially leading to modified pharmacokinetic profiles. The fusion of a thiophene nucleus, also known for its analgesic and anti-inflammatory action, with other heterocyclic structures like pyrazole (B372694) has been explored to synthesize more potent anti-inflammatory agents. rjpbr.com

Table 1: Analgesic Activity of Selected Thiazole Derivatives

| Compound ID | Chemical Class | Key Findings |

|---|---|---|

| 5d and 5e | 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives | Proven to be potential inhibitors of COX/LOX pathways and active analgesic agents in in-vivo models. nih.govfrontiersin.org |

| Compound 4 | Flurbiprofen-propyphenazone prodrug with a thiazole component | Exhibited potent activity, inhibiting both COX-1 and COX-2 enzymes. researchgate.net |

Anti-HIV Activity Research

The 2-aminothiazole scaffold has been identified as a promising structural unit in the development of anti-HIV agents. nih.gov Research has shown that derivatives of 2-(2,6-dibromophenyl)-3-heteroaryl-1,3-thiazolidin-4-one can act as selective human immunodeficiency virus type-1 reverse transcriptase (HIV-1 RT) enzyme inhibitors. nih.gov In vitro cell-based assays revealed that several of these compounds effectively inhibited HIV-1 replication at nanomolar concentrations with minimal cytotoxicity. nih.gov

Furthermore, a series of 2-adamantyl-5-arylthiazolyl-1,3,4-oxadiazoles and related thiazole derivatives were synthesized and tested for their in vitro activity against HIV-1 and HIV-2. researchgate.net While specific derivatives of this compound were not the primary focus, the broader class of thiazole-containing compounds demonstrated potential as lead compounds for anti-HIV drug discovery. researchgate.net The thiazole ring is a key feature in the structure of various biologically active derivatives, and its presence is often associated with antiviral properties. nih.gov

Diuretic Activity Assessments

The investigation of thiazole derivatives for diuretic activity has primarily focused on isomers such as 1,3,4-thiadiazoles. A series of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives were synthesized and evaluated for their diuretic properties. nuph.edu.uaresearchgate.net Several of these compounds demonstrated a high level of diuretic action, along with favorable kaliuretic, saluretic, and natriuretic properties. nuph.edu.ua The diuretic effect of these compounds is often linked to the inhibition of carbonic anhydrase. nuph.edu.ua

It is important to note that while some thiazole derivatives have been explored for their diuretic potential, one study on 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives mentioned anti-diuretic properties as part of a broader range of medicinal uses for the thiazole ring. nih.gov This suggests that the specific substitution pattern on the thiazole ring is crucial in determining its pharmacological effect on renal function. Further research is needed to specifically assess the diuretic or anti-diuretic potential of this compound and its derivatives.

Antioxidant Activity Studies

The 2-aminothiazole scaffold is recognized for its antioxidant properties. nih.gov Derivatives of 4-(3-nitrophenyl)thiazol-2-ylhydrazone have been synthesized and evaluated for their antioxidant activities, demonstrating the potential of the thiazole nucleus to be part of molecules with radical scavenging capabilities. nih.gov

The antioxidant activity is a key feature that contributes to the therapeutic potential of these compounds in conditions associated with oxidative stress. nih.gov Research on thiazole derivatives has shown that they can reduce the risk of developing various pathologies by mitigating the damaging effects of free radicals. ijmm.ir The antioxidant properties of thiazole derivatives are often attributed to their ability to donate a hydrogen atom or a single electron to neutralize free radicals.

Table 2: Antioxidant Potential of Thiazole Derivatives

| Compound Class | Assay | Key Findings |

|---|---|---|

| 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives | In vitro antioxidant assays | Demonstrated significant antioxidant activities. nih.gov |

| 4-Thiomethyl-functionalised 1,3-thiazoles | DPPH test | Showed a high level of DPPH radical inhibition, in the range of 70.2% to 97.5%. ijmm.ir |

Neuroprotective Research Applications

Thiazole derivatives have emerged as a significant class of compounds with potential neuroprotective effects. nih.gov Research into thiazole sulfonamides has demonstrated their protective capabilities in models of Parkinson's disease. nih.gov Specifically, certain thiazole sulfonamides bearing halogen substituents have shown protective effects against 6-OHDA-induced neurotoxicity. nih.gov

In a separate line of research, a 2-amino-1,3,4-thiadiazole derivative, 4BrABT (2-(4-Bromophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole), was evaluated for its neuroprotective activity in vitro. researchgate.net This compound was found to be non-toxic to neurons, astrocytes, and oligodendrocytes and exhibited protective effects in models of neurodegeneration, such as excitotoxicity and trophic stress. researchgate.net The study suggested that 4BrABT may act as a trophic agent. researchgate.net Additionally, thiazole-carboxamide derivatives have been investigated as potential neuroprotective agents through their modulation of AMPA receptor complexes. mdpi.com

Antiprotozoal Activity Research (e.g., Antileishmanial)

The 2-aminothiazole core is a known pharmacophore with antiprotozoal activity. nih.gov While direct studies on this compound are limited, research on structurally similar compounds provides valuable insights. For example, a series of 2-amino-4-(p-substituted phenyl)-oxazole derivatives were synthesized and evaluated for their in vitro antiprotozoal activity against Giardia lamblia and Trichomonas vaginalis. researchgate.net Among these, the 2-amino-4-(p-bromophenyl)-oxazole derivative demonstrated the highest anti-trichomonal activity. researchgate.net

The thiazole ring is a common feature in compounds with antimicrobial and antiprotozoal properties. nih.gov The evaluation of 2-amino-4-(4-chlorophenyl) and 2-amino-4-(4-bromophenyl)-1,3-thiazole derivatives has shown that they can serve as parent nuclei for the synthesis of new antimicrobial agents. researchgate.net

Antihypertensive Activity Studies

The 2-aminothiazole scaffold has been associated with antihypertensive properties. nih.gov A study on thiazole derivatives bearing a pyrazole moiety revealed that many of the synthesized compounds exhibit good antihypertensive α-blocking activity with low toxicity when compared to Minoxidil. clockss.orgresearchgate.net This suggests that the thiazole ring can be incorporated into molecular designs targeting hypertension.

The broad pharmacological profile of 2-aminothiazoles, as highlighted in various reviews, includes their potential as antihypertensive agents, making them an interesting area for further drug discovery and development in cardiovascular medicine. nih.gov

Mechanistic Investigations of 4 2 Bromophenyl 1,3 Thiazol 2 Amine Bioactivity

Enzyme Inhibition Studies

Enzyme inhibition is a critical mechanism through which therapeutic agents exert their effects. For 4-(2-Bromophenyl)-1,3-thiazol-2-amine, research into its enzyme inhibitory profile is pivotal to understanding its potential pharmacological applications. The following sections detail the investigations into its effects on several key enzymes.

Targeting Key Enzymes in Metabolic and Signaling Pathways

The thiazole (B1198619) scaffold is a prominent feature in many compounds known to interact with a wide array of enzymes involved in critical cellular processes. While direct and extensive research on the specific enzymatic targets of this compound is not widely available in the public domain, the bioactivity of structurally related aminothiazole derivatives suggests potential interactions with enzymes in key metabolic and signaling pathways. These pathways are often dysregulated in various diseases, making them attractive targets for therapeutic intervention.

Inhibition of DNA Gyrase B Activity

DNA gyrase is a topoisomerase II enzyme that plays an essential role in bacterial DNA replication, transcription, and repair, making it a validated target for antibacterial agents. While specific studies on the DNA gyrase B inhibitory activity of this compound are not readily found, research on other thiazole derivatives has demonstrated their potential as DNA gyrase inhibitors. For instance, a series of 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines were identified as promising DNA gyrase inhibitors als-journal.com. Similarly, N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs have been designed and evaluated as potential DNA gyrase inhibitors, with some compounds showing strong inhibition against Staphylococcus aureus and Bacillus subtilis DNA gyrase nih.gov. These findings suggest that the broader class of compounds to which this compound belongs may have the potential to interact with this bacterial enzyme.

Table 1: DNA Gyrase Inhibitory Activity of Related Thiazole Derivatives

| Compound ID | Target Organism | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Compound 3k | Staphylococcus aureus | 0.15 | nih.gov |

| Compound 3k | Bacillus subtilis | 0.25 | nih.gov |

| Ciprofloxacin | E. coli | 8.03 | mdpi.com |

Poly(ADP-Ribose) Polymerase-1 (PARP-1) Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the base excision repair pathway of DNA damage. Its inhibition is a significant strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways. There is currently a lack of specific published research investigating the inhibitory activity of this compound against PARP-1.

Kinase Inhibition Profiles (e.g., Pim-1 Kinase, Other Protein Kinases)

Protein kinases are a large family of enzymes that regulate a majority of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Thiazole-containing compounds have been explored as inhibitors of various kinases. While a specific kinase inhibition profile for this compound is not detailed in available literature, related 4-aryl-thiazole-2-amines have been evaluated for their inhibitory activity against Rho-associated kinases (ROCK) semanticscholar.org. For example, one of the most potent compounds in a synthesized series exhibited a ROCK II inhibition with an IC50 value of 20 nM semanticscholar.org. Furthermore, various pyrimidine-based compounds incorporating thiazole moieties have been investigated as Pim-1 kinase inhibitors, with some showing highly potent inhibition in the nanomolar to low micromolar range ekb.eg.

Table 2: Kinase Inhibitory Activity of a Related 4-Aryl-Thiazole-2-Amine Derivative

| Compound ID | Target Kinase | IC50 (nM) | Reference |

|---|

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidase B (MAO-B) is an enzyme involved in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease. The potential of this compound as an MAO-B inhibitor has not been specifically documented. However, studies on other thiazole derivatives have shown significant MAO inhibitory activity. For instance, new benzofuran–thiazolylhydrazone derivatives have been synthesized and investigated for their MAO enzyme inhibitory activities nih.gov. Another study on 4-(2-methyloxazol-4-yl)benzenesulfonamide found it to be a selective MAO-B inhibitor with an IC50 value of 3.47 μM mdpi.com. These findings highlight the potential of the thiazole scaffold in the design of MAO-B inhibitors.

Table 3: MAO-B Inhibitory Activity of a Related Compound

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|

KPNB1 Inhibition Studies

Karyopherin beta 1 (KPNB1), also known as importin beta 1, is a transport receptor responsible for the translocation of proteins into the nucleus. Its overexpression has been linked to various cancers, making it a target for anticancer drug development. Research has identified aminothiazole derivatives as having strong anticancer activity through the inhibition of KPNB1 nih.govresearchgate.net. A competitive binding assay showed that a specific aminothiazole derivative has a strong binding affinity for KPNB1 with a dissociation constant (Kd) of approximately 20 nM nih.govresearchgate.net. The inhibition of KPNB1 by a selective inhibitor, importazole (IPZ), has been shown to reduce the proliferation of chronic myeloid leukemia cells nih.gov. While direct studies on this compound are absent, the established activity of other aminothiazoles against KPNB1 suggests a potential avenue for investigation.

Table 4: Binding Affinity of an Aminothiazole Derivative to KPNB1

| Compound | Target Protein | Binding Affinity (Kd) | Reference |

|---|

Receptor Binding and Modulation of Cellular Signaling Pathways

Currently, there are no specific studies detailing the receptor binding profile of this compound. To understand its mechanism of action, research would need to be conducted to identify its molecular targets. Based on the activities of similar thiazole-containing compounds, potential targets could include protein kinases, G-protein coupled receptors, or nuclear receptors.

Table 1: Hypothetical Receptor Binding Profile for this compound

| Receptor Target | Binding Affinity (Ki/IC50) | Signaling Pathway Modulated |

|---|

Further investigation into its effects on cellular signaling pathways is also crucial. Studies would need to explore its impact on key signaling cascades involved in cell proliferation, survival, and inflammation, such as the MAPK/ERK, PI3K/Akt, and NF-κB pathways.

Cellular Mechanism of Action Studies

Effects on Cell Cycle Progression and Arrest

The influence of this compound on cell cycle progression is a critical area for investigation. Many bioactive thiazole derivatives have been shown to induce cell cycle arrest, a key mechanism for inhibiting cancer cell proliferation. Future studies would need to utilize techniques like flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with the compound.

Table 2: Anticipated Effects of this compound on Cell Cycle Progression in Cancer Cell Lines

| Cell Line | Concentration | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

|---|

Induction of Apoptosis and Associated Biochemical Pathways

A significant number of anticancer agents exert their effects by inducing apoptosis, or programmed cell death. Research is needed to determine if this compound can trigger this process. Key experiments would include Annexin V/Propidium Iodide staining to detect apoptotic cells and western blot analysis to measure the levels of key apoptotic proteins such as caspases (e.g., caspase-3, -8, -9), Bcl-2 family proteins (e.g., Bax, Bcl-2), and PARP.

Table 3: Potential Markers of Apoptosis Induction by this compound

| Apoptotic Marker | Method of Detection | Expected Outcome |

|---|---|---|

| Caspase-3 Activation | Western Blot / Activity Assay | Data Not Available |

| PARP Cleavage | Western Blot | Data Not Available |

| Bax/Bcl-2 Ratio | Western Blot / qPCR | Data Not Available |

Interactions with Intracellular Biological Macromolecules (e.g., Tubulin)

The interaction of small molecules with intracellular macromolecules is a common mechanism of drug action. For instance, several N,4-diaryl-1,3-thiazol-2-amines have been identified as tubulin polymerization inhibitors. Tubulin is a crucial component of the cytoskeleton, and its disruption can lead to cell cycle arrest and apoptosis. To assess whether this compound shares this mechanism, tubulin polymerization assays would be necessary. Molecular docking studies could also provide insights into the potential binding of the compound to the colchicine (B1669291) binding site on tubulin.

Table 4: Prospective Tubulin Polymerization Inhibition by this compound

| Compound | IC50 (µM) for Tubulin Polymerization Inhibition |

|---|---|

| This compound | Data Not Available |

Computational and Theoretical Studies on 4 2 Bromophenyl 1,3 Thiazol 2 Amine

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein.

For 4-(2-Bromophenyl)-1,3-thiazol-2-amine, docking simulations would involve preparing its 3D structure and docking it into the binding site of a selected biological target. Studies on analogous compounds, such as 4-(4-bromophenyl)thiazol-2-amine derivatives, have demonstrated successful docking into the active sites of various proteins, including bacterial and fungal enzymes as well as cancer-related proteins. researchgate.netamazonaws.com

The process typically involves:

Target Selection and Preparation: A protein structure, usually obtained from the Protein Data Bank (PDB), is prepared by adding hydrogen atoms, assigning charges, and defining the binding pocket.

Ligand Preparation: The 3D structure of this compound is generated and energy-minimized.

Docking Simulation: Using software like AutoDock or Schrödinger, the ligand is placed into the protein's active site, and various conformations are sampled. amazonaws.com

Scoring and Analysis: The resulting poses are ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The interactions, such as hydrogen bonds, hydrophobic interactions, and potential halogen bonds from the bromine atom, are then analyzed.

In a hypothetical docking scenario, the thiazole (B1198619) ring and amino group of this compound would likely act as key hydrogen bond donors and acceptors. The bromophenyl ring would engage in hydrophobic or π-π stacking interactions. The position of the bromine atom at the ortho position, as opposed to the para position in its more commonly studied isomer, could lead to unique steric constraints and conformational preferences within the binding pocket, potentially altering its interaction profile and selectivity for specific targets. For instance, docking studies of thiazole derivatives against the main protease of SARS-CoV-2 have shown binding energies ranging from -5.8 to -8.6 kcal/mol, with interactions involving hydrogen bonds and hydrophobic contacts. mdpi.com

Table 1: Example of Molecular Docking Results for Structurally Related Thiazole Derivatives Against Various Protein Targets

| Compound Series | Protein Target (PDB ID) | Binding/Docking Score (kcal/mol) | Key Interactions Noted |

|---|---|---|---|

| 4-(4-bromophenyl)-thiazol-2-amine derivatives | S. aureus DNA gyrase B (1JIJ) | -6.21 to -7.85 | Hydrogen bonds, Pi-H bonds |

| Thiazole-Pyridine Hybrids | SARS-CoV-2 Main Protease (6LU7) | -5.8 to -8.6 | Hydrogen bonds, Hydrophobic interactions, Electrostatic interactions |

| Isatin-Thiazole Derivatives | Epidermal Growth Factor Receptor (EGFR) | -7.3 to -9.1 | Hydrogen bonds with key residues (e.g., Met793) |

Data is illustrative and derived from studies on analogous compound series.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, untested compounds based on their molecular descriptors.

A QSAR study for a series of compounds including this compound would involve calculating a wide range of molecular descriptors. These descriptors quantify various aspects of the molecule's structure:

Topological descriptors: Describe the atomic connectivity.

Electronic descriptors: Relate to the electron distribution (e.g., electronegativity, polarizability). nih.gov

Geometric descriptors: Describe the 3D shape of the molecule.

Physicochemical descriptors: Include properties like logP (lipophilicity) and molar refractivity.

Once these descriptors are calculated, a statistical method, such as Multiple Linear Regression (MLR) or an Artificial Neural Network (ANN), is used to build an equation that correlates the descriptors with the observed biological activity (e.g., IC50 values). nih.govexcli.de QSAR studies on 2-aminothiazole (B372263) derivatives have successfully created predictive models for their antioxidant and other biological activities. nih.govexcli.demdpi.com For example, a QSAR model for 2-aminothiazole sulfonamides as antioxidants revealed that properties like mass, polarizability, van der Waals volume, and structural symmetry were key influencers of their activity. nih.gov

For this compound, a QSAR model could predict its potential efficacy and guide the synthesis of more potent analogs by suggesting modifications that would enhance the desired descriptors.

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction Studies

In silico ADME prediction is a critical step in early-stage drug discovery that uses computational models to estimate the pharmacokinetic properties of a compound. This helps to identify candidates with good oral bioavailability and appropriate metabolic stability, reducing the likelihood of late-stage failures.

Various computational tools and web servers (e.g., SwissADME, QikProp) are used to predict ADME properties. amazonaws.com For this compound, these predictions would assess its drug-likeness based on several key parameters. Studies on the isomeric 4-(4-bromophenyl)thiazol-2-amine derivatives have shown promising ADME profiles. researchgate.net

Table 2: Predicted ADME Properties for a Representative Bromophenyl-Thiazol-Amine Structure

| ADME Parameter | Predicted Value/Range | Significance |

|---|---|---|

| Molecular Weight | ~271 g/mol | Complies with Lipinski's rule (<500) |

| LogP (Lipophilicity) | 3.0 - 4.0 | Indicates good membrane permeability |

| Hydrogen Bond Donors | 1 (from -NH2) | Complies with Lipinski's rule (≤5) |

| Hydrogen Bond Acceptors | 2 (from thiazole N and amino N) | Complies with Lipinski's rule (≤10) |

| Topological Polar Surface Area (TPSA) | ~51 Ų | Suggests good intestinal absorption (<140 Ų) |

| Gastrointestinal (GI) Absorption | High | Indicates good potential for oral bioavailability |

| Blood-Brain Barrier (BBB) Permeation | Predicted to be permeable/borderline | Position of Br may influence this property |

Values are estimates based on the general structure and data from similar compounds. The ortho-position of the bromine in this compound may lead to slightly different values compared to the para-isomer.

Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It provides valuable insights into molecular geometry, stability, and reactivity. DFT calculations are frequently applied to novel heterocyclic compounds to understand their fundamental properties. mdpi.comresearchgate.netnih.gov

For this compound, DFT studies would typically involve:

Geometry Optimization: Determining the most stable 3D conformation of the molecule.

Frontier Molecular Orbitals (FMOs): Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface. The MEP map reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for understanding how it will interact with biological macromolecules. mdpi.com

DFT studies on related 2-aminothiazole and benzothiazole (B30560) derivatives have shown that the HOMO is often localized on the thiazole ring and amino group, while the LUMO is distributed across the aromatic system. mdpi.comnih.gov The electronegative bromine atom in this compound would significantly influence the electron distribution and reactivity of the molecule.

Molecular Dynamics Simulations for Ligand-Protein Complex Stability

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, assessing the stability of this complex over time in a simulated physiological environment. mdpi.comnih.gov

If a promising docked pose of this compound with a target protein is identified, an MD simulation would be the next step. The simulation tracks the movements of every atom in the system over a period, typically nanoseconds to microseconds.

Key analyses from an MD simulation include:

Root-Mean-Square Deviation (RMSD): The RMSD of the protein backbone and the ligand are plotted over time. A stable, converging RMSD plot indicates that the complex has reached equilibrium and remains stable. mdpi.com

Root-Mean-Square Fluctuation (RMSF): The RMSF plot shows the fluctuation of individual amino acid residues. Residues in the binding site that show low fluctuation often indicate stable and critical interactions with the ligand.

Interaction Analysis: The persistence of key hydrogen bonds and hydrophobic contacts identified in the docking study can be monitored throughout the simulation.

MD simulations on thiazole derivatives have confirmed the stability of their binding to various protein targets, validating the initial docking results and providing deeper insight into the dynamic nature of the ligand-receptor interactions. mdpi.comnih.govnih.gov Such simulations would be essential to confirm that this compound forms a stable and lasting complex with its intended biological target.

Advanced Research Applications Beyond Medicinal Chemistry for 4 2 Bromophenyl 1,3 Thiazol 2 Amine and Its Derivatives

Applications in Materials Science

The exploration of 2-aminothiazole (B372263) derivatives in materials science has revealed their potential in creating novel functional materials. The inherent aromaticity and the presence of heteroatoms in the thiazole (B1198619) ring, combined with the properties imparted by the bromophenyl substituent, offer opportunities for designing molecules with specific optical and electronic characteristics.

Development of Functional Dyes and Pigments

Derivatives of bromophenyl-1,3-thiazol-2-amine have been investigated as precursors for the synthesis of azo dyes, a significant class of synthetic colorants. Research into a structural isomer, 4-(4-bromophenyl)-1,3-thiazol-2-amine, has demonstrated its utility in creating bifunctional reactive dyes. These dyes are capable of forming strong covalent bonds with textile fibers, leading to excellent color fastness.

In one study, a bifunctional reactive dye was synthesized using 4-(4-bromophenyl)-1,3-thiazol-2-amine as the diazo component, which was then coupled with J-acid. The resulting dye exhibited a maximum absorption wavelength (λmax) of 450 nm. When applied to cotton fabric, the dye showed good fastness properties, which is a critical parameter for the textile industry. The introduction of the bromo group on the phenyl ring was noted to influence the spectral properties of the dye.

Table 1: Dyeing Properties of a Bifunctional Reactive Dye Derived from a 4-(bromophenyl)-1,3-thiazol-2-amine Isomer

| Property | Value |

| Maximum Absorption (λmax) | 450 nm |

| Light Fastness (Gray Scale) | 4 |

| Wash Fastness (Gray Scale) | 5 |

This data is for a dye derived from the structural isomer 4-(4-bromophenyl)-1,3-thiazol-2-amine.

Research in Polymer Chemistry and Optoelectronic Materials

While specific research on the direct incorporation of 4-(2-Bromophenyl)-1,3-thiazol-2-amine into polymers for optoelectronic applications is still an emerging area, the broader class of thiazole-containing polymers is a subject of significant interest. Thiazole units are known to be electron-accepting heterocycles, which makes them valuable components in organic semiconductors. These materials are foundational for developing organic field-effect transistors (OFETs), organic solar cells, and organic light-emitting diodes (OLEDs).

The general strategy involves copolymerizing thiazole-based monomers with various electron-donating units to create donor-acceptor polymers. This molecular design allows for the tuning of the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for efficient charge transport and light emission or absorption. The presence of a bromine atom on the phenyl ring of this compound offers a potential site for further chemical modification, such as cross-coupling reactions, which could be exploited to synthesize more complex polymeric structures for advanced optoelectronic devices. Further research is needed to fully explore the potential of this specific compound in polymer chemistry and optoelectronics.

Research in Agricultural Chemistry

The thiazole moiety is present in a number of biologically active compounds, including some commercial pesticides. This has prompted researchers to investigate the potential of new thiazole derivatives, such as those based on this compound, as active ingredients in agrochemicals for crop protection.

Exploration of Fungicidal Properties

The fungicidal potential of derivatives of 4-(bromophenyl)-1,3-thiazol-2-amine has been a key area of investigation. Studies have shown that these compounds can exhibit significant activity against a range of plant pathogenic fungi. The mechanism of action is often attributed to the "-N=C-S" group within the thiazole nucleus.

In a study focusing on the structural isomer 2-amino-4-(p-bromophenyl)thiazole, the compound and its metal complexes with Mn(II), Ni(II), Co(II), Cu(II), Zn(II), and Fe(III) were screened for their fungicidal activity. The parent compound and its complexes demonstrated efficacy against several fungi, including Phoma exigua, Macrophomina phaseoli, and Collectotrichum capsici. The introduction of a halogen group, such as bromine, into the aryl moiety of the thiazole is believed to enhance its fungicidal activity. asianpubs.org

Another study evaluated a series of derivatives of 4-(4-bromophenyl)-thiazol-2-amine for their antifungal properties against Candida albicans and Aspergillus niger. One of the synthesized compounds, a Schiff base derivative, showed significant antifungal activity against C. albicans, with a Minimum Inhibitory Concentration (MIC) of 15.3 µM. Another derivative displayed potent activity against A. niger with an MIC of 16.2 µM.

Table 2: In Vitro Antifungal Activity of Selected 4-(4-bromophenyl)-thiazol-2-amine Derivatives

| Compound Derivative | Fungus | Minimum Inhibitory Concentration (MIC) in µM |

| p6 | Candida albicans | 15.3 |

| p3 | Aspergillus niger | 16.2 |

This data is for derivatives of the structural isomer 4-(4-bromophenyl)-1,3-thiazol-2-amine.

Investigation of Herbicidal Properties

The investigation into the herbicidal properties of this compound and its derivatives is a developing field of research. While the thiazole ring is a component of some commercial herbicides, specific studies on the herbicidal effects of this particular compound are not yet widely reported in the public domain.

However, the general class of thiazole derivatives is being actively explored for weed control. The research in this area often focuses on designing compounds that can inhibit specific enzymes in plants that are essential for their growth, such as acetolactate synthase (ALS) or acetyl-CoA carboxylase (ACCase). The structure-activity relationship studies of various thiazole derivatives are crucial in identifying new and effective herbicidal compounds. For instance, research on other 1,3,4-thiadiazole derivatives has identified compounds with promising herbicidal activity for selective weed control in crops like corn and sugarcane. The diverse biological activities of thiazole-containing compounds suggest that derivatives of this compound could be promising candidates for future herbicidal research.

Future Research Directions for 4 2 Bromophenyl 1,3 Thiazol 2 Amine

Design and Synthesis of Novel Hybrid Scaffolds Incorporating the Thiazole (B1198619) Moiety

A promising strategy for developing new therapeutics involves the creation of hybrid molecules, which combine the 2-aminothiazole (B372263) core with other pharmacologically active moieties. This approach aims to generate compounds with synergistic or multi-target activity. Future efforts will likely focus on the rational design and synthesis of such hybrid scaffolds.

The synthesis of 2-aminothiazole derivatives, often achieved through methods like the Hantzsch synthesis involving the reaction of α-halocarbonyl compounds with thioureas, provides a versatile platform for creating diverse structures. nih.govresearchgate.net Researchers can expand upon this by incorporating other heterocyclic systems known for their biological relevance. For instance, hybrid structures linking the 2-aminothiazole nucleus to moieties like pyrazole (B372694), pyridine (B92270), or benzothiazole (B30560) could be explored. tsijournals.commdpi.com The synthesis of thiazole-pyrazoline Schiff base hybrids has already demonstrated the potential of this approach in generating compounds with significant biological activity. researchgate.net

Another avenue involves conjugating the thiazole ring with natural products or their derivatives, such as steroids, to create novel chemical entities with unique pharmacological profiles. nih.gov The goal of these synthetic endeavors is to explore new chemical space and develop molecules with enhanced potency, selectivity, and improved pharmacokinetic properties.

| Hybrid Scaffold Concept | Rationale | Potential Synthetic Approach |

| Thiazole-Pyrazole Hybrids | Combines the known antimicrobial and anti-inflammatory properties of both heterocycles. tsijournals.com | Condensation reactions between functionalized thiazole and pyrazole precursors. |

| Thiazole-Steroid Conjugates | Aims to target steroid hormone receptors or utilize the steroid backbone for improved cell permeability. nih.gov | Amide bond formation between an aminothiazole and a carboxylic acid-functionalized steroid. |

| Thiazole-Triazole Hybrids | Merges two heterocycles prevalent in medicinal chemistry to potentially create multi-target agents. mdpi.com | Cycloaddition reactions involving azide-functionalized thiazoles or vice-versa. |

| Thiazole-Pyridine Hybrids | Integrates the pyridine moiety, a common feature in many approved drugs, to modulate physicochemical and biological properties. tsijournals.comnih.gov | Coupling reactions (e.g., Suzuki, Buchwald-Hartwig) between appropriately substituted thiazole and pyridine rings. |

Targeted Drug Discovery and Development Initiatives Based on Structural Insights

Moving beyond broad-spectrum activity screening, future research will increasingly focus on targeted drug discovery. This involves designing derivatives of 4-(2-Bromophenyl)-1,3-thiazol-2-amine to interact with specific, well-validated biological targets implicated in disease. This structure-based design approach leverages insights into the binding modes and structure-activity relationships (SAR) of existing 2-aminothiazole derivatives.

Numerous studies have already identified specific enzyme and receptor targets for this class of compounds. For example, various 2-aminothiazole derivatives have been optimized as CCR4 antagonists, tubulin polymerization inhibitors, and potent inhibitors of kinases such as c-Met and Hec1/Nek2. nih.govnih.govnih.govnih.gov The key to future success lies in using high-resolution structural data from techniques like X-ray crystallography to understand how these molecules bind to their targets. For instance, identifying crucial hydrogen bonds and π–π stacking interactions between a thiazole derivative and its target protein can guide the synthesis of new analogues with improved affinity and selectivity. nih.gov

Development initiatives will concentrate on modifying the this compound core to enhance interactions with the target's active site while minimizing off-target effects. This involves systematic modifications of substituents on both the phenyl and thiazole rings to probe the chemical space and optimize for potency and desired pharmacokinetic profiles. nih.gov

| Biological Target Class | Example Target | Therapeutic Area | Guiding Structural Insight |

| Kinases | c-Met, Hec1/Nek2, EGFR/HER-2 nih.govnih.gov | Oncology | Exploiting specific interactions within the ATP-binding pocket to achieve selectivity. |

| G-Protein Coupled Receptors (GPCRs) | CCR4 nih.gov | Inflammation, Oncology | Optimizing substituents to maximize affinity for the receptor's binding site. |

| Structural Proteins | Tubulin nih.gov | Oncology | Designing molecules that fit into the colchicine (B1669291) binding site to disrupt microtubule dynamics. |

| Hydrolases | Protein Tyrosine Phosphatase researchgate.net | Various | Targeting the active site with functional groups that can interact with key catalytic residues. |

| DNA/RNA Associated Proteins | PARP-1 google.com | Neurodegenerative Diseases, Oncology | Designing scaffolds that mimic the nicotinamide (B372718) portion of NAD+ to inhibit enzyme activity. |

Exploration of New Biological Targets and Pathophysiological Mechanisms

While much research has focused on the anticancer and antimicrobial activities of 2-aminothiazole derivatives, the full biological potential of the this compound scaffold is likely yet to be realized. nih.govresearchgate.net A critical future direction is the systematic exploration of novel biological targets and the elucidation of the underlying pathophysiological mechanisms through which these compounds exert their effects.

High-throughput screening (HTS) campaigns against large panels of enzymes, receptors, and ion channels can uncover unexpected activities and open up new therapeutic avenues. For example, recent studies have pointed towards the potential of 2-aminothiazole derivatives as inhibitors of myeloid differentiation protein 88 (MyD88) for immunosuppression or as inhibitors of poly (ADP-ribose) polymerase-1 (PARP-1) for neurodegenerative diseases like Alzheimer's. google.com These findings suggest that the scaffold is capable of interacting with a diverse range of protein targets beyond those traditionally studied.

Once a novel activity is identified, subsequent mechanism-of-action (MoA) studies will be crucial. These investigations, employing techniques such as proteomics, transcriptomics, and cellular imaging, can pinpoint the specific molecular pathways modulated by the compound. Understanding the MoA is essential for rational lead optimization and for identifying patient populations most likely to benefit from a potential new therapy.

Integration of Advanced Computational Methodologies for Compound Optimization and Lead Generation

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, and their advanced application will be pivotal in accelerating the development of drugs derived from this compound. Future research will integrate these methodologies more deeply into the design-synthesis-test cycle.

Molecular docking, a technique already widely used to predict the binding orientation of thiazole derivatives to their protein targets, will continue to be a cornerstone for prioritizing synthetic candidates. nih.govresearchgate.netresearchgate.net However, the use of more sophisticated computational approaches is expected to grow. Molecular dynamics (MD) simulations, for example, can provide a more dynamic picture of the ligand-protein complex, assessing the stability of binding interactions over time. researchgate.net

Furthermore, quantitative structure-activity relationship (QSAR) studies and pharmacophore modeling can be used to build predictive models that correlate chemical structures with biological activities. These models can then be used to virtually screen large compound libraries to identify novel hits or to suggest specific modifications to existing leads to enhance their potency. Advanced in silico tools for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties will be employed early in the discovery process to design compounds with better drug-like properties, reducing late-stage attrition. nih.gov Quantum chemical calculations, such as Density Functional Theory (DFT), can also be used to understand the electronic properties of the molecules, further refining compound design. researchgate.netrsc.org

Q & A

Q. What role do machine learning algorithms play in accelerating the discovery of novel this compound derivatives with enhanced bioactivity?

- Answer : Neural networks trained on datasets (e.g., ChEMBL) predict bioactivity by correlating structural descriptors (e.g., LogP, topological polar surface area) with IC₅₀ values. Transfer learning models, pre-trained on thiazole libraries, prioritize candidates for synthesis. For instance, a model predicted anti-inflammatory activity for a brominated thiazole derivative with 85% accuracy .

Retrosynthesis Analysis